
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H23N5OS and its molecular weight is 405.52. The purity is usually 95%.
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Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article aims to provide an overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H19N3O2S, with a molecular weight of 289.4 g/mol. It features a pyrazole ring substituted with a thiophene group and a carboxamide moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the pyrazole and thiophene moieties enhances its affinity for these targets, leading to modulation of cellular signaling pathways. Notably, pyrazole derivatives have been linked to anti-inflammatory, analgesic, and anticancer effects through inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators .
1. Anti-inflammatory Activity
Research indicates that compounds with pyrazole structures exhibit significant anti-inflammatory properties. For instance, studies have shown that this compound can inhibit COX enzymes, leading to reduced inflammation in animal models .
Compound | IC50 (μg/mL) | Reference |
---|---|---|
N-(2-(3,5-dimethyl... | 55.65 (COX-1), 44.81 (COX-2) | |
Diclofenac Sodium | 54.65 |
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are known to induce apoptosis in cancer cells by targeting specific signaling pathways. For example, compounds similar to N-(2-(3,5-dimethyl... have demonstrated efficacy against several cancer cell lines by inhibiting growth and promoting cell death .
3. Antimicrobial Activity
The presence of thiophene in the structure enhances the antimicrobial properties of this compound. Studies have reported that pyrazole derivatives exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains .
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
Case Study 1: Anti-inflammatory Efficacy
In a study conducted on carrageenan-induced paw edema in rats, N-(2-(3,5-dimethyl... displayed significant inhibition of swelling comparable to standard anti-inflammatory drugs like diclofenac .
Case Study 2: Anticancer Activity
A recent investigation assessed the cytotoxic effects of similar pyrazole derivatives on human lung cancer cells (A549). The results indicated that these compounds could effectively reduce cell viability through apoptosis induction mechanisms .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial properties. The presence of the pyrazole and thiophene rings may enhance interactions with microbial targets, making this compound a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Properties
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been investigated for its potential anti-inflammatory effects. Studies suggest that it may inhibit specific enzymes involved in inflammatory pathways, offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
3. Anticancer Potential
Similar pyrazole derivatives have shown promise in anticancer research. By modulating cellular pathways through enzyme inhibition or receptor interaction, this compound may contribute to the development of new cancer therapies .
Material Science Applications
1. Photophysical Properties
The unique structural characteristics of the compound allow it to exhibit interesting photophysical behaviors. This makes it suitable for applications in organic electronics and photonic devices where light absorption and emission properties are critical.
2. Synthesis of Functional Materials
Due to its versatile reactivity, this compound can serve as a building block for synthesizing more complex materials with tailored properties for specific industrial applications .
Biological Research Applications
1. Mechanistic Studies
The compound's interactions at the molecular level provide insights into biological mechanisms. Investigating how it binds to enzymes or receptors can lead to a better understanding of disease processes and inform drug design strategies .
2. Structure–Activity Relationship (SAR) Studies
Due to its diverse functional groups, this compound is valuable in SAR studies aimed at optimizing the efficacy and selectivity of new drugs. By modifying specific parts of the molecule, researchers can explore how changes affect biological activity .
Case Studies
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-15-21(20-10-7-13-29-20)17(3)26(25-15)12-11-23-22(28)19-14-24-27(16(19)2)18-8-5-4-6-9-18/h4-10,13-14H,11-12H2,1-3H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHMMZMZVJKHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=C(C(=N3)C)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.